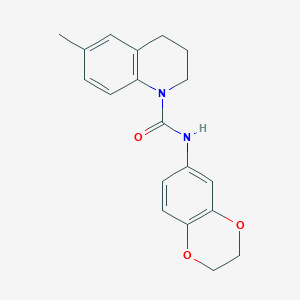![molecular formula C20H19N3O3 B4596535 5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4596535.png)
5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14264148 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoforms
A series of heterocyclic compounds functionalized with carboxylic acid showed significant inhibitory potential against carbonic anhydrase isoforms hCA I, II, IX, and XII. These isoforms are involved in various physiological functions, and inhibitors can be potential therapeutics for conditions like glaucoma and cancer. For example, carboxylic acid derivatives demonstrated medium to weak inhibition of hCA I and excellent to moderate inhibition of hCA II. Some compounds exhibited potent inhibition of hCA IX and XII, with carboxylic acid 6e identified as an excellent inhibitor, suggesting a promising avenue for the development of novel therapeutic agents (Sitaram et al., 2014).
Synthesis and Characterization of Novel Derivatives
New pyrazole carboxylic acid derivatives were synthesized and characterized for their antiglaucoma activity, showing that these compounds inhibit carbonic anhydrase isoenzymes more potently than the parent compound and standard drugs like acetazolamide (Kasımoğulları et al., 2010). Another study focused on the synthesis and inhibitory effects of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide on carbonic anhydrase isoenzymes, demonstrating significant inhibition and potential for therapeutic application (Bülbül et al., 2008).
Anticancer Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, with some compounds demonstrating significant in vivo efficacy against colon 38 tumors in mice. This indicates the potential of pyrazole-4-carboxylic acid derivatives in developing new anticancer therapies (Deady et al., 2003).
Catalytic and Material Science Applications
Studies also explore the structural and reactive properties of these compounds for applications beyond medicinal chemistry. For instance, the synthesis and characterization of organostannoxane macrocycle networks and metal complexes demonstrate the versatility of pyrazole derivatives in materials science and catalysis, potentially leading to new technologies in these fields (Chandrasekhar et al., 2007).
Propiedades
IUPAC Name |
5-(dibenzylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22-18(17(12-21-22)20(25)26)19(24)23(13-15-8-4-2-5-9-15)14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUHXIZFWMHFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4596463.png)
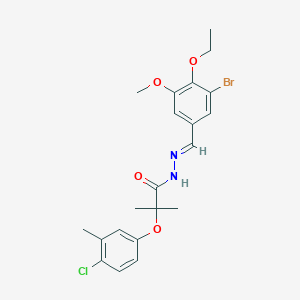
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4596485.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4596495.png)
![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4596503.png)
![2-(4-tert-butylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazole](/img/structure/B4596509.png)
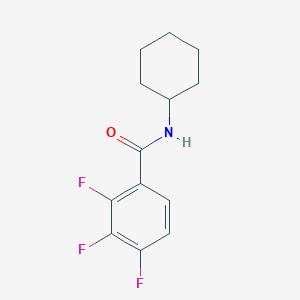
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4596519.png)
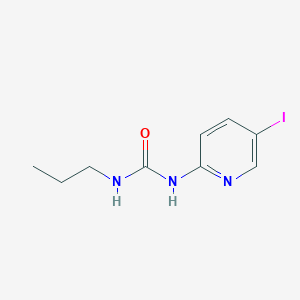

![2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4596542.png)
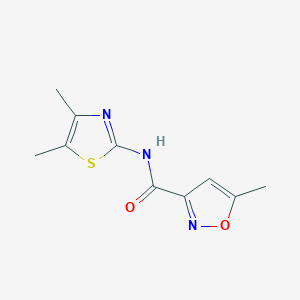
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B4596547.png)
